molecular formula C8H4ClF3N2 B11887029 7-Chloro-3-(trifluoromethyl)-1H-indazole

7-Chloro-3-(trifluoromethyl)-1H-indazole

Cat. No.: B11887029
M. Wt: 220.58 g/mol
InChI Key: UFKYJHTUANWZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 7th position and a trifluoromethyl group at the 3rd position makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-5-nitrobenzotrifluoride with hydrazine hydrate, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

7-Chloro-3-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    7-Chloro-1H-indazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(Trifluoromethyl)-1H-indazole:

    7-Bromo-3-(trifluoromethyl)-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness: 7-Chloro-3-(trifluoromethyl)-1H-indazole is unique due to the combined presence of both chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity, stability, and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

7-chloro-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8H4ClF3N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14)

InChI Key

UFKYJHTUANWZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.